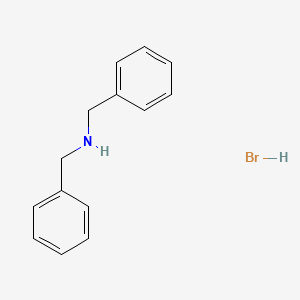

Dibenzylamine hydrobromide

Description

Role of Amine Hydrohalides in Organic Synthesis

Amine hydrohalides are salts formed from the reaction of an amine with a hydrogen halide. wikipedia.org In organic synthesis, these compounds are frequently employed for several key reasons. The hydrohalide salt form of an amine offers increased stability and easier handling compared to the often volatile and reactive free amine. beilstein-journals.org The salt formation protects the amine functionality, allowing other parts of the molecule to undergo chemical transformations without interference from the basic nitrogen atom.

The amine can be readily regenerated from its hydrohalide salt by treatment with a base. This protective strategy is crucial in multi-step syntheses. Furthermore, amine hydrohalides can act as a source of the corresponding amine in situ. In certain reactions, such as amidation, the amine hydrohalide is used in conjunction with a tertiary amine base. beilstein-journals.org The tertiary amine deprotonates the amine hydrohalide, liberating the free amine to act as a nucleophile. beilstein-journals.org This approach allows for controlled and efficient reactions.

Positioning of Dibenzylamine (B1670424) Hydrobromide within Benzylamine (B48309) Derivatives Chemistry

Benzylamine and its derivatives are fundamental building blocks in organic chemistry, widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.com Dibenzylamine, a secondary amine with two benzyl (B1604629) groups attached to a nitrogen atom, is a significant member of this class. wikipedia.orgchemicalbook.com Its hydrobromide salt, dibenzylamine hydrobromide, shares the general utility of amine hydrohalides while also possessing unique characteristics derived from its dibenzyl structure.

The presence of two bulky benzyl groups influences the steric environment around the nitrogen atom, which can be exploited to control the regioselectivity and stereoselectivity of certain reactions. Dibenzylamine itself is a key intermediate in various chemical processes. chemicalbook.com Its hydrobromide form provides a stable and convenient source of the dibenzylamine moiety for these synthetic applications. Research into dibenzylamine and its derivatives continues to uncover new applications, highlighting the compound's versatility. For instance, recent studies have explored the electrochemical synthesis of N-benzylidene benzylamine from dibenzylamine, demonstrating the ongoing interest in the reactivity of this structural motif. sioc-journal.cn

Structure

2D Structure

Properties

CAS No. |

88358-66-1 |

|---|---|

Molecular Formula |

C14H16BrN |

Molecular Weight |

278.19 g/mol |

IUPAC Name |

N-benzyl-1-phenylmethanamine;hydrobromide |

InChI |

InChI=1S/C14H15N.BrH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H |

InChI Key |

WZBCIFZVBDLSDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Br |

Origin of Product |

United States |

Chemical and Physical Properties of Dibenzylamine Hydrobromide

Dibenzylamine (B1670424) hydrobromide is the salt resulting from the reaction of the secondary amine dibenzylamine with hydrobromic acid. nih.gov This conversion to a salt form significantly alters its physical properties compared to the free base.

| Property | Value |

| Molecular Formula | C₁₄H₁₆BrN |

| Molecular Weight | 278.19 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Solubility | Soluble in water |

Note: Specific numerical values for properties like melting point can vary depending on the purity of the sample and the method of determination.

Synthesis of Dibenzylamine Hydrobromide

The primary method for the preparation of dibenzylamine (B1670424) hydrobromide involves the direct reaction of dibenzylamine with hydrobromic acid. This acid-base reaction is typically straightforward and results in the formation of the salt.

Alternative synthetic routes to dibenzylamine itself, which can then be converted to the hydrobromide salt, include the reductive amination of benzaldehyde (B42025) with benzylamine (B48309). chemistry-online.com Another industrial method involves the catalytic hydrogenation of benzonitrile (B105546) or benzamide. google.com Dibenzylamine can also be formed as a by-product in the synthesis of benzylamine from benzyl (B1604629) chloride and ammonia (B1221849). google.com Once dibenzylamine is obtained, its conversion to the hydrobromide salt is a standard procedure.

Mechanistic Elucidation of Reactions Involving Dibenzylamine Hydrobromide

Investigation of Reductive Amination Mechanisms

Reductive amination is a cornerstone of amine synthesis, typically proceeding through the formation of an imine or iminium ion intermediate followed by reduction. When a secondary amine like dibenzylamine (B1670424) is used, a secondary iminium ion is the key intermediate. acs.orgfrontiersin.org

The reaction of a carbonyl compound with a secondary amine, such as dibenzylamine, forms a secondary iminium ion. acs.org This intermediate is more electrophilic than the starting carbonyl compound, activating it for nucleophilic attack. The formation of these iminium ions is reversible and is a key step in processes like the Mannich reaction and reductive aminations. nih.gov In the context of reductive amination, dibenzylamine reacts with an aldehyde or ketone to form an iminium cation, which is then reduced in situ. frontiersin.org The characterization of these transient intermediates can be challenging but is often inferred through kinetic studies and trapping experiments. For instance, in photocatalytic Ugi-type reactions, the oxidation of dibenzylamines generates an iminium ion that is subsequently trapped by a nucleophile, providing evidence for its formation. beilstein-journals.org

Modern synthetic methods have exploited the in-situ generation of these iminium ions. For example, a nickel-catalyzed three-component coupling reaction uses iminium ions generated from the condensation of secondary amines and benzaldehydes. ucla.edu Similarly, photocatalytic methods can generate these intermediates under mild conditions for subsequent reactions. nih.gov

Kinetic studies on the hydrogenation of related imines, such as N-benzylidene-tert-butylamine catalyzed by frustrated Lewis pairs (FLPs), reveal important mechanistic details. nih.gov These studies show that the activation energy for H₂ activation can be influenced by the substrate (imine vs. amine product), sometimes leading to autoinductive catalysis. nih.gov Furthermore, the thermodynamics of hydride transfer, quantified by hydricity (ΔG°H-), is a key parameter in understanding these reductions. researchgate.net The choice of reducing agent and catalyst system is critical and is often guided by the thermodynamic properties of both the imine and the hydrogen donor. acs.orgresearchgate.net

Table 1: Thermodynamic Parameters for Imine Hydrogenation This table presents representative thermodynamic data for the hydrogenation of imines, illustrating the exergonic nature of the reaction. Data is generalized from related systems as specific values for dibenzyliminium are not readily available in the cited literature.

| Reaction Type | ΔG (kcal/mol) | ΔH (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|

| General Imine Hydrogenation | < 0 | Negative | Favorable |

| Imine Reduction with H₂ | -10.3 to -18.3 | N/A | Favorable researchgate.net |

| Imine Reduction with HEH₂ | -4.3 | N/A | Favorable acs.org |

Understanding Proton Transfer Equilibria in Amine Salt Chemistry

Dibenzylamine hydrobromide is an ammonium (B1175870) salt, and its chemistry is governed by the equilibrium between the protonated form (dibenzylammonium ion) and the free dibenzylamine. researchgate.net This proton transfer equilibrium is fundamental to its role in catalysis and reaction mechanisms. The position of this equilibrium is dictated by the pKa of the dibenzylammonium ion and the nature of the solvent. pnas.orgpnas.org

The acidity of an ammonium ion is significantly affected by its molecular environment. For example, in rotaxane structures where a dibenzylammonium ion is encapsulated by a crown ether, its pKa is substantially increased, making deprotonation more difficult. pnas.orgpnas.org This highlights the sensitivity of the proton transfer equilibrium to the local environment. In solution, the equilibrium between a primary amine and a secondary amine salt (like this compound) can influence reaction selectivity. The proton can be transferred from the protonated secondary amine to the reactant primary amine, affecting the relative concentrations of nucleophilic species and slowing the kinetics of alkylation. researchgate.net This interplay is crucial in reactions where multiple amine species are present. science.gov

Table 2: Acidity Constants of Relevant Amine Species The basicity of an amine is often discussed in terms of the pKa of its conjugate acid (the ammonium ion). A lower pKa indicates a stronger acid and thus a weaker base.

| Compound | Conjugate Acid | pKa | Basicity |

|---|---|---|---|

| Benzylamine (B48309) | Benzylammonium ion | ~9.33 | Weaker Base openstax.org |

| Propylamine | Propylammonium ion | ~10.71 | Stronger Base openstax.org |

| Dibenzylamine | Dibenzylammonium ion | ~8.0 (estimated) | Weaker Base |

Mechanistic Aspects of α-Substitution Reactions

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to a functional group. libretexts.org For amines, this typically proceeds through the formation of an enamine or an α-amino carbanion. While less common for amines than for carbonyl compounds, α-substitution of dibenzylamine can be achieved. The mechanism involves deprotonation of the α-carbon (a benzylic methylene (B1212753) group), which is made more acidic by the adjacent nitrogen atom. This deprotonation requires a strong base to form a nucleophilic intermediate that can then react with an electrophile. youtube.comyoutube.com

The general mechanism for α-substitution can be catalyzed by either acid or base. youtube.comwikipedia.org In the context of dibenzylamine, a base-mediated pathway would be more relevant, involving the direct deprotonation of the α-carbon. The resulting anion is stabilized by the nitrogen atom and can then attack an electrophile.

Reaction Pathways in Oxidative Transformations of Dibenzylamines

Dibenzylamine can undergo various oxidative transformations, leading to products like imines, amides, or cleaved fragments. The reaction pathway depends heavily on the oxidant and reaction conditions. Photocatalytic oxidation, often using oxygen as the terminal oxidant, provides a green method for these transformations. frontiersin.org

One common pathway involves single electron transfer (SET) from the amine to a photocatalyst, generating a radical cation. frontiersin.org Subsequent deprotonation and further oxidation lead to an iminium ion, which can be hydrolyzed to form benzaldehyde (B42025) and benzylamine. researchgate.netresearchgate.net Another mechanism involves energy transfer to ground-state oxygen to produce highly reactive singlet oxygen (¹O₂). frontiersin.orgresearchgate.net Singlet oxygen can react with dibenzylamine, abstracting a hydrogen atom to form a radical pair, which then collapses to an iminium cation and subsequently hydrolyzes. researchgate.net Studies have shown that for amines, this pathway can lead to carbon-heteroatom bond cleavage. researchgate.net Electrochemical methods also offer a route to oxidize dibenzylamine to N-benzylidene benzylamine, an imine, under mild conditions without the need for chemical oxidants. sioc-journal.cn

Stereochemical Considerations in Derivative Synthesis

The bulky N,N-dibenzyl group plays a crucial role in controlling the stereochemistry of reactions involving its derivatives. It can act as a bulky protecting group or a stereodirecting group, influencing the facial selectivity of reactions at nearby centers. plos.orgacs.org

In the synthesis of complex molecules, the dibenzylamino group has been used to achieve high diastereoselectivity. For example, in the Still-Wittig rearrangement, the use of a bulky dibenzylamino group was found to be essential for obtaining high stereoselectivity in the formation of a (Z)-alkene. plos.org The steric hindrance provided by the two benzyl (B1604629) groups effectively shields one face of the molecule, directing the approach of reagents to the opposite, less hindered face. This principle is widely applied in asymmetric synthesis to construct specific stereoisomers. calstate.edubeilstein-journals.org For instance, in the synthesis of cyclobutane (B1203170) derivatives, the stereochemical outcome can be controlled by the strategic use of bulky substituents like the dibenzylamino group. calstate.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for characterizing the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete carbon-hydrogen framework. Data for the analogous Dibenzylamine hydrochloride is often used as a reference, given that the spectroscopic behavior of the dibenzylammonium cation is nearly identical regardless of the halide counter-ion (Cl⁻ vs. Br⁻). nih.gov

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the benzylic protons (CH₂) and the aromatic protons (C₆H₅). The ammonium protons (NH₂⁺) often appear as a broad signal, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

The key features are:

Aromatic Protons (Ar-H): These typically appear as a complex multiplet in the region of 7.3-7.6 ppm. The ten protons on the two phenyl rings have slightly different chemical environments, leading to overlapping signals.

Benzylic Protons (CH₂): The four protons of the two methylene groups are chemically equivalent and give rise to a single, sharp signal. This signal is typically found further downfield than in the free base (Dibenzylamine) due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom. This peak usually appears around 4.0-4.3 ppm. mpg.de

Ammonium Protons (NH₂⁺): The two protons on the nitrogen atom can appear as a broad singlet, often in the range of 8.5-9.5 ppm, and may exchange with acidic protons in the solvent (e.g., water), which can broaden the signal or cause it to disappear entirely. mpg.de

Table 1: Typical ¹H NMR Chemical Shifts for the Dibenzylammonium Cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic | ~ 7.4-7.5 | Multiplet (m) | 10H |

| Benzylic | ~ 4.0-4.3 | Singlet (s) or Quartet | 4H |

| Ammonium | ~ 8.6-9.5 | Broad Singlet (br s) | 2H |

Note: Data is inferred from closely related compounds like Benzylamine hydrochloride and is solvent-dependent. mpg.de

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals corresponding to the benzylic carbons and the aromatic carbons are observed.

The expected signals are:

Benzylic Carbon (CH₂): A single signal for the two equivalent benzylic carbons is observed around 42-50 ppm. mpg.despectrabase.com

Aromatic Carbons (Ar-C): The phenyl rings produce four distinct signals: one for the ipso-carbon (the carbon attached to the CH₂ group), and three for the ortho, meta, and para carbons. These signals typically appear in the 128-135 ppm range. nih.govmpg.de

Table 2: Typical ¹³C NMR Chemical Shifts for the Dibenzylammonium Cation

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Benzylic (CH₂) | ~ 42-50 |

| Aromatic (C-H) | ~ 128-130 |

| Aromatic (ipso-C) | ~ 131-135 |

Note: Data is based on spectra of Dibenzylamine hydrochloride and is solvent-dependent. nih.govspectrabase.com

For unambiguous assignment of ¹H and ¹³C signals, especially in more complex molecules, multi-dimensional NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. In this compound, it would confirm the connectivity within the aromatic rings by showing correlations between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D technique that correlates directly bonded ¹H and ¹³C nuclei. mdpi.com An HSQC spectrum of this compound would show a cross-peak connecting the benzylic proton signal (~4.1 ppm) to the benzylic carbon signal (~45 ppm). It would similarly link each aromatic proton signal to its corresponding aromatic carbon signal, providing definitive assignments for the entire C-H framework. mpg.de

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govarizona.edu The spectra of this compound are dominated by vibrations of the ammonium group, the alkyl chains, and the aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. The formation of the ammonium salt significantly alters the N-H stretching region compared to the free amine.

N-H Stretching: A broad and strong absorption is observed in the 2400-3200 cm⁻¹ region, which is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt. researchgate.net

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹. nist.gov

N-H Bending: The ammonium scissoring (bending) vibration gives rise to a medium-to-strong band around 1600-1575 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several sharp bands in the 1600-1450 cm⁻¹ region. chemicalbook.com

C-N Stretching: The C-N stretching vibration is typically found in the 1220-1020 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. arizona.edu Aromatic compounds tend to be strong Raman scatterers.

The symmetric "ring breathing" vibration of the benzene (B151609) ring produces a very strong and sharp band near 1000 cm⁻¹.

Aromatic C-H stretching and C=C ring stretching vibrations are also clearly visible. nih.gov

The presence of the bromide anion (Br⁻) can sometimes be detected at very low frequencies (below 300 cm⁻¹). researchgate.net

Table 3: Key Vibrational Bands for this compound

| Vibration | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ Stretch | IR | 2400-3200 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850-2950 | Medium |

| N-H⁺ Bend | IR | 1575-1600 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from the fragmentation patterns of the compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound. In positive ion mode, the analysis directly observes the dibenzylammonium cation.

Molecular Ion: The ESI-MS spectrum will show a prominent peak corresponding to the dibenzylammonium cation, [C₁₄H₁₅N + H]⁺ or more accurately [C₁₄H₁₆N]⁺, with a calculated m/z of 198.14. nih.gov This confirms the molecular mass of the cationic portion of the salt.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion (m/z 198) to gain structural information. Under collision-induced dissociation (CID), the protonated dibenzylamine undergoes characteristic fragmentation. A common pathway involves the loss of a neutral benzylamine molecule or ammonia (B1221849). researchgate.net However, studies have shown a more complex fragmentation involving a "proton dance" where a proton from an ortho position of a phenyl ring is transferred to the nitrogen, facilitating the loss of ammonia (NH₃). researchgate.netresearchgate.net The most characteristic and abundant fragment ion is the benzyl cation (C₇H₇⁺) at m/z 91, which may exist in equilibrium with its more stable isomer, the tropylium (B1234903) cation. researchgate.netnih.gov

Table 4: Major Ions in ESI-MS/MS of this compound

| Ion Description | Formula | m/z (approx.) |

|---|---|---|

| Dibenzylammonium Cation (Parent Ion) | [C₁₄H₁₆N]⁺ | 198.14 |

| Benzyl Cation / Tropylium Cation | [C₇H₇]⁺ | 91.05 |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatography is an essential methodology for separating components within a mixture and determining the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic techniques in chemical analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds. For amine hydrobromides, reversed-phase HPLC with UV detection is a common analytical approach. avantorsciences.comresearchgate.net While specific methods for this compound are not extensively detailed in the literature, methods for analogous compounds like benzylamine hydrobromide specify a purity requirement of at least 98.0% as determined by HPLC. avantorsciences.comcalpaclab.com In a typical setup, a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier. researchgate.net In Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, dibenzylamine has been effectively used as an internal standard, where its protonated molecule [M+H]⁺ is monitored at m/z 198. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for separating and identifying volatile and thermally stable compounds. scirp.org Amines, including dibenzylamine, can be analyzed by GC-MS, often after a derivatization step to improve their chromatographic behavior. gdut.edu.cnresearchgate.net Derivatization converts the polar amines into less polar, more volatile derivatives, leading to better peak shapes and separation. researchgate.net Research on the analysis of various secondary amines has established specific GC-MS conditions for the detection of dibenzylamine. scirp.org

The tables below provide representative conditions for the analysis of dibenzylamine using LC-MS and GC-MS.

Table 2: Representative Liquid Chromatography Conditions for Dibenzylamine Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | oup.com |

| Column | A reversed-phase column (e.g., C18) is typically employed. | researchgate.netscirp.org |

| Mobile Phase | A gradient of aqueous buffer (e.g., 0.1% Trifluoroacetic acid) and an organic solvent like methanol (B129727). | scirp.org |

| Detection | Mass Spectrometry (MS) | oup.com |

| Monitored Ion | When used as an internal standard, the protonated molecule [M+H]⁺ of dibenzylamine is monitored at m/z 198. | oup.com |

| Application | Used as an internal standard for quantitative analysis of other compounds. | oup.com |

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Conditions for Dibenzylamine Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | scirp.org |

| Column | DB-FFAP (15 m length, 0.25 mm internal diameter, 0.25 µm film thickness) | scirp.org |

| Injection | 1 µL injection volume, split ratio 1:1, injector temperature 120°C | scirp.org |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min | scirp.org |

| Oven Temperature Program | 50°C, ramp at 10°C/min to 160°C, then ramp at 20°C/min to 250°C (hold for 2 min) | scirp.org |

| MS Transfer Line | 250°C | scirp.org |

| Ion Source Temperature | 230°C | scirp.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | scirp.org |

| Measurement Mode | Selected Ion Monitoring (SIM) | scirp.org |

Research Findings

Precursor Amine Synthesis Strategies

The formation of dibenzylamine is central to the ultimate synthesis of its hydrobromide salt. Various strategies have been developed to produce this secondary amine, with the most prevalent methods involving the reductive amination of benzaldehyde (B42025) or alternative routes starting from different precursors.

Reductive Amination of Benzaldehyde and Related Carbonyl Compounds

Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the case of dibenzylamine synthesis, benzaldehyde is the primary starting material, which reacts with an amine source in the presence of a reducing agent.

Catalytic hydrogenation is a widely employed industrial method for the reductive amination of benzaldehyde. This process involves the reaction of benzaldehyde with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst. The reaction typically proceeds through the in-situ formation of an imine intermediate, which is subsequently hydrogenated to the amine.

Several catalysts have been proven effective for this transformation, with palladium-on-carbon (Pd/C) being a preferred choice for achieving high selectivity towards dibenzylamine. googleapis.comscribd.com A key study demonstrated that at the beginning of the reductive amination process, dibenzylimine is rapidly formed and then hydrogenated to yield dibenzylamine. scite.ai The selectivity of the reaction can be influenced by the molar ratio of ammonia to benzaldehyde; a lower ratio tends to favor the formation of tribenzylamine, whereas a higher ratio can lead to increased production of benzylamine. googleapis.com

Process conditions such as temperature, pressure, and the choice of solvent are critical parameters that are optimized to maximize yield and selectivity. For instance, a patented process describes reacting benzaldehyde and ammonium (B1175870) hydroxide (B78521) at temperatures between 60-120°C under a hydrogen pressure of 0.5-2.0 MPa. google.com Another approach uses a palladium-carbon catalyst with a minimal amount of solvent (3-60 wt.% relative to benzaldehyde) to achieve high selectivity and complete conversion. googleapis.com Other catalysts, including Raney nickel, as well as platinum- and ruthenium-based systems, have also been utilized. google.comnih.govchemicalbook.com

Table 1: Selected Catalytic Hydrogenation Conditions for Dibenzylamine Synthesis

| Catalyst | Amine Source | Temperature (°C) | Pressure (MPa) | Solvent | Reference |

|---|---|---|---|---|---|

| Pd/C | Ammonia | Not Specified | Not Specified | Low (3-60 wt.%) | googleapis.com |

| Pt/C, Pd/C, or Ni | Ammonium Hydroxide | 60-120 | 0.5-2.0 | Optional C1-C4 Alcohol | google.com |

| Raney Nickel | Ammonia | 100 | 15 | Methanol (B129727) | chemicalbook.com |

| RuCl₂(PPh₃)₃ | Ammonia | 130 | 4 (H₂) / 0.5 (NH₃) | Not Specified | nih.gov |

The mechanism of reductive amination begins with the condensation of a carbonyl compound with an amine to form an imine or an iminium ion. When benzaldehyde reacts with ammonia, it can form intermediates that ultimately lead to benzylamine and dibenzylamine. scite.airesearchgate.netpearson.com Specifically, the reaction between benzaldehyde and ammonia initially forms a primary imine. This imine can then react with another molecule of benzaldehyde or be hydrogenated. nih.gov

The formation of dibenzylamine involves the intermediate N-benzylidenebenzylamine (an imine), which is formed from the condensation of benzylamine (itself a product of benzaldehyde and ammonia) with another molecule of benzaldehyde. scite.airesearchgate.net This imine is then hydrogenated to dibenzylamine. scite.airesearchgate.net One synthetic approach explicitly details a one-pot reaction where benzaldehyde is first coupled with benzylamine at 80°C, followed by hydrogenation at 120°C using a ruthenium catalyst to produce dibenzylamine. researchgate.net

Alternative Amination Routes to Dibenzylamine

Beyond the reductive amination of benzaldehyde, other synthetic strategies exist for the preparation of dibenzylamine.

One common industrial method involves the reaction of benzyl (B1604629) chloride with ammonia. atamanchemicals.comchemicalbook.com This reaction is typically carried out in an alcoholic solvent like ethanol (B145695). chemicalbook.com However, this method can produce a mixture of primary (benzylamine), secondary (dibenzylamine), and tertiary (tribenzylamine) amines. The product distribution can be controlled by the molar ratio of the reactants; using a large excess of ammonia favors the formation of the primary amine, benzylamine, while using near-stoichiometric amounts can lead to a higher proportion of dibenzylamine and tribenzylamine. erowid.orgscispace.com

Another significant alternative route is the catalytic reduction of benzonitrile (B105546). This method involves the hydrogenation of benzonitrile using various catalysts. Depending on the reaction conditions and the catalyst used, this process can yield benzylamine, dibenzylamine, or a mixture of both. atamanchemicals.com For example, using a platinum catalyst in the presence of a small amount of water has been shown to produce dibenzylamine from benzonitrile in high yields. google.com Other catalysts such as Raney nickel, rhodium on carbon, and palladium on carbon have also been investigated for this transformation. google.comrsc.org

Table 2: Alternative Synthetic Routes to Dibenzylamine

| Starting Material | Reagents | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| Benzyl Chloride | Ammonia | Ethanol solvent | Benzylamine, Dibenzylamine, Tribenzylamine | atamanchemicals.comchemicalbook.com |

| Benzonitrile | Hydrogen | Platinum catalyst, water | Dibenzylamine | google.com |

| Benzonitrile | Hydrogen | Raney Nickel, Rh/C, or Pd/C | Benzylamine, Dibenzylamine | google.com |

| Benzaldehyde | Benzylamine | KOtBu, Ruthenium complex, 2-propanol | Dibenzylamine | researchgate.net |

Salt Formation: Hydrobromide Generation

Once the precursor amine, dibenzylamine, has been synthesized and purified, it can be converted into its hydrobromide salt. This is a standard acid-base reaction common in organic chemistry.

Direct Hydrobromination of Dibenzylamine

The formation of dibenzylamine hydrobromide is achieved by the direct reaction of dibenzylamine with hydrobromic acid (HBr). In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from the hydrobromic acid. This results in the formation of the dibenzylaminium cation and the bromide anion, which associate to form the ionic salt.

While specific literature detailing the synthesis of this compound is not as prevalent as for its hydrochloride counterpart, the procedure is analogous. The synthesis of dibenzylamine hydrochloride involves dissolving the free base in a suitable organic solvent, such as ethanol or ethyl acetate, and then adding concentrated hydrochloric acid dropwise. chemistry-online.com The resulting salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. chemistry-online.com For the preparation of the hydrobromide salt, concentrated hydrobromic acid would be used in place of hydrochloric acid. The resulting solid would then be collected and typically recrystallized from a suitable solvent to achieve high purity.

In Situ Salt Formation within Reaction Processes

The in situ formation of amine salts, such as this compound, is a strategic approach in organic synthesis to control reactivity and selectivity. This technique is particularly valuable in processes like N-alkylation, where the hydrobromide salt of a primary amine can be used to favor mono-alkylation over di-alkylation. By protonating the newly formed secondary amine, its nucleophilicity is quenched, preventing further reaction. researchgate.netresearchgate.net

A study on the mono-alkylation of primary amines utilized the hydrobromide salt of benzylamine with butyl bromide. researchgate.net The reaction's selectivity is attributed to a competitive deprotonation/protonation equilibrium. researchgate.net A base, such as triethylamine (B128534), selectively deprotonates the primary amine hydrobromide, allowing it to react with the alkylating agent. The resulting secondary amine is more basic and is immediately protonated by the remaining primary amine hydrobromide, effectively protecting it from further alkylation. researchgate.net This equilibrium-driven process highlights the utility of in situ salt formation for controlled synthesis.

In a different context, the synthesis of N-benzylamine hydrochloride, a related salt, involves the reductive amination of benzaldehyde with benzylamine, followed by the addition of hydrochloric acid to precipitate the salt. chemistry-online.com While this is not an in situ formation during the primary reaction, it demonstrates the common practice of converting amines to their salts for purification and handling. The formation of phosphonium (B103445) salts in situ has also been explored for amide synthesis, where a phosphine, a haloimide, and an amine react to form the desired amide. nih.govacs.org This process involves the in situ generation of reactive intermediates that facilitate the coupling reaction. nih.govacs.org

The table below summarizes reaction conditions for related amine salt syntheses.

| Reactants | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzaldehyde, Benzylamine | p-toluenesulfonic acid, NaBH₄, HCl | None, then Ethyl Acetate/EtOH | Room Temp | N-benzylamine hydrochloride | Not specified | chemistry-online.com |

| Benzylamine·HBr, Butylbromide | Triethylamine | DMF | 20–25 | N-Butylbenzylamine | 76 | researchgate.net |

| Benzoic acid, Benzylamine | Triphenylphosphine, N-chlorophthalimide | Toluene | Room Temp | N-Benzylbenzamide | 83 | nih.govacs.org |

Synthesis of Functionalized this compound Derivatives

N-alkylation is a fundamental transformation for the synthesis of substituted amines. For dibenzylamine, which is a secondary amine, N-alkylation leads to tertiary amines. The use of this compound in these reactions can be strategic. A general method for the selective mono-N-alkylation of primary amines involves using their hydrobromide salts with an alkyl bromide and a base like triethylamine in a solvent such as DMF. researchgate.net This strategy relies on the careful control of protonation states to prevent over-alkylation. researchgate.netresearchgate.net The newly formed, more basic secondary amine is protonated by the starting primary amine hydrobromide, rendering it less reactive to further alkylation. researchgate.net

While the specific N-alkylation of this compound is not extensively detailed, the principles can be extrapolated. Dibenzylamine itself is often used as a starting material. For instance, after N-alkylation of benzylamine, the benzyl group can be removed via hydrogenolysis, making it a useful masked source of ammonia. wikipedia.org

Catalytic N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, is a green and atom-efficient process. nih.govsioc-journal.cn Cobalt-nanoparticle-based catalysts have been successfully employed for the N-alkylation of a wide range of amines, including benzylamine, with various alcohols. nih.gov This method avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. sioc-journal.cn

The following table presents examples of N-alkylation reactions involving benzylamine derivatives, illustrating the types of catalysts and conditions employed.

| Amine | Alkylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzylamine·HBr | Butylbromide | Triethylamine | DMF | 20–25 | N-Butylbenzylamine | 76 | researchgate.net |

| Aniline | Benzyl alcohol | Co@NC-800-L1 / t-BuOK | Toluene | 140 | N-benzylaniline | >99 | nih.gov |

| Benzylamine | Ethyl 3-bromopropionate | Triethylamine | Ethanol | Reflux | Ethyl 3-(N-benzylamino)propionate derivative | 41 (overall) | prepchem.com |

The functionalization of the α-carbon of benzylamines is a powerful method for constructing complex molecular architectures. This transformation often proceeds through the formation of an α-amino carbanion intermediate. researchgate.net The generation of these carbanions typically requires the use of a strong base and often involves N-protection of the amine to increase the acidity of the α-protons. researchgate.net

A recent study demonstrated a catalytic strategy for the direct α-C–H cross-coupling of primary benzylamines without the need for an N-protecting group. chinesechemsoc.orgchinesechemsoc.org This method utilizes a pyridoxal (B1214274) catalyst to form an imine in situ. chinesechemsoc.orgchinesechemsoc.org Deprotonation of the benzylic C–H bond by a strong base like sodium amide (NaNH₂) generates a stabilized α-amino carbanion. chinesechemsoc.orgchinesechemsoc.org This carbanion then undergoes a single electron transfer (SET) with a bulky alkyl iodide, leading to a radical-radical cross-coupling reaction to form the α-substituted benzylamine. chinesechemsoc.orgchinesechemsoc.org

The key to this methodology is the formation of a resonance-stabilized 2-azaallyl radical intermediate, which is persistent enough to undergo the desired coupling. chinesechemsoc.orgchinesechemsoc.org This approach has been successfully applied to the synthesis of a variety of α-branched benzylamines in good to excellent yields. chinesechemsoc.org

Another strategy involves photoredox-mediated hydrogen atom transfer (HAT) catalysis to achieve site-selective α-C(sp³)–H arylation of dialkylamine-derived ureas. nih.gov This method proceeds through a 1,4-radical aryl migration and shows a preference for functionalizing sterically more-hindered secondary and tertiary α-amino carbons. nih.gov

The table below details reaction conditions for α-functionalization of benzylamine derivatives.

| Substrate | Reagent | Catalyst / Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| Benzylamine | 1-Adamantane iodide | Pyridoxal / NaNH₂ | DME | Room Temp | α-Adamantyl benzylamine | 91 | chinesechemsoc.org |

| Substituted Benzylamines | 1-Adamantane iodide | Pyridoxal / NaNH₂ | DME | Room Temp | α-Adamantyl benzylamines | 74-93 | chinesechemsoc.org |

| Dialkylamine-derived ureas | Aryl group (internal) | Photoredox catalyst | Not specified | Not specified | α-Arylated benzylamine motifs | 40-98 | nih.gov |

Dibenzylamine and its derivatives are valuable building blocks for the synthesis of complex molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. Their structural features can be incorporated into larger architectures like dendrimers and natural product-like scaffolds. beilstein-journals.orgrsc.org

One approach involves the one-pot synthesis of bis(benzylamine) AB₂ monomers from 3,5-diaminobenzoic acid and benzaldehyde derivatives. beilstein-journals.org These monomers can be used to construct dendrimers without the need for protecting groups. beilstein-journals.org The resulting dendrimeric structures have been investigated for their potential to encapsulate and remove pollutants like pyrene (B120774) from aqueous environments due to their hydrophobic peripheries. beilstein-journals.org

In the realm of biology-oriented synthesis, benzylamine has been used in the construction of diverse, natural product-like scaffolds. rsc.org A biosynthesis-inspired approach utilized Diels-Alder reactions to create initial scaffolds, which were then transformed through reactions like cleavage and ring expansion. rsc.org For example, a dialdehyde (B1249045) intermediate was treated with benzylamine and sodium triacetoxyborohydride (B8407120) to yield a ring-expanded analogue, demonstrating the utility of benzylamine in building structural complexity. rsc.org These scaffolds exhibit high natural product-likeness and are attractive for creating screening libraries for drug discovery. rsc.org

The synthesis of aza-bicyclic scaffolds, inspired by natural products, has also employed benzylamine derivatives in reductive amination steps to build complex, three-dimensional structures. mdpi.com These scaffolds serve as cores for generating large compound libraries for biological screening. mdpi.com

The following table summarizes examples of dibenzylamine derivatives incorporated into complex scaffolds.

| Scaffold Type | Key Reactants | Key Transformation | Resulting Structure | Application | Reference |

| Dendrimer | 3,5-Diaminobenzoic acid, Benzaldehyde derivatives | Condensation and in situ reduction | Bis(benzylamine)-based dendrimers | Encapsulation of pollutants | beilstein-journals.org |

| Natural Product-like Scaffold | Dialdehyde intermediate, Benzylamine | Reductive amination / Ring expansion | Ring-expanded tetracyclic scaffold | Drug discovery screening libraries | rsc.org |

| Aza-bicyclic Scaffold | Cyclohexane-1,4-dione derivative, Benzaldehyde | Sequential reductive amination | Bridged bicyclic system | Drug discovery screening libraries | mdpi.com |

Green Chemistry Principles in Dibenzylamine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. du.ac.inacs.orgrroij.com These principles are increasingly being applied to the synthesis of amines, including dibenzylamine.

Key green chemistry principles relevant to dibenzylamine synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenations and reductive aminations using molecular hydrogen are highly atom-economical. acs.org For example, the synthesis of dibenzylamine from benzaldehyde and ammonia with hydrogen gas produces only water as a byproduct. google.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.orgrroij.com The development of cobalt, ruthenium, and other transition metal catalysts for the N-alkylation of amines with alcohols exemplifies this principle. nih.govsioc-journal.cnnih.gov These methods avoid the use of stoichiometric amounts of alkyl halides and bases. walisongo.ac.id

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. du.ac.inrroij.com Solvent-free reactions, such as the synthesis of N-benzylamine hydrochloride in a mortar and pestle, represent an ideal green approach. chemistry-online.com When solvents are necessary, greener options are preferred. nih.gov

Prevention of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org Syntheses that proceed without protecting groups, such as the one-pot preparation of bis(benzylamine) monomers for dendrimers, are considered greener. beilstein-journals.org

A patented process for dibenzylamine synthesis highlights several green aspects. It uses aqueous ammonium hydroxide as the amino source, which is easy to handle and can be recycled. The reaction is catalytic and can be performed with minimal or no organic solvent, reducing both cost and environmental impact. google.com

The table below compares different synthetic routes in the context of green chemistry principles.

| Synthetic Route | Green Principle Highlighted | Advantage | Disadvantage | Reference |

| Reductive amination of benzaldehyde with NH₃/H₂ | Atom Economy, Catalysis | High atom economy, water as byproduct | Requires high pressure H₂ gas | google.comnih.gov |

| N-alkylation with alcohols ("Borrowing Hydrogen") | Catalysis, Atom Economy | Avoids alkyl halides, water as byproduct | Often requires high temperatures | nih.govsioc-journal.cn |

| Solvent-free synthesis of N-benzylamine HCl | Safer Solvents (Avoidance) | Eliminates solvent waste and hazards | Limited to specific solid-state reactions | chemistry-online.com |

| One-pot dendrimer synthesis | Prevention of Derivatives | Avoids protection/deprotection steps | May have purification challenges | beilstein-journals.org |

Heterogeneous Catalysis in Dibenzylamine Synthesis

Heterogeneous catalysts are widely employed in the synthesis of dibenzylamine due to their ease of separation from the reaction mixture, reusability, and stability under various process conditions. The most common pathway is the reductive amination of benzaldehyde, where a catalyst facilitates the hydrogenation of an in-situ formed imine intermediate. researchgate.net

Noble Metal Catalysts (e.g., Palladium, Ruthenium)

Noble metals, particularly palladium (Pd) and ruthenium (Ru), are highly effective catalysts for the reductive amination process leading to dibenzylamine. frontiersin.org

Palladium (Pd): Palladium, most commonly supported on activated carbon (Pd/C), is a benchmark catalyst for this reaction. google.com It demonstrates high activity and selectivity for dibenzylamine under relatively mild conditions. google.com The synthesis often involves the hydrogenation of benzaldehyde in the presence of ammonia. google.com Initially, dibenzylimine is rapidly formed and is subsequently hydrogenated to yield dibenzylamine. researchgate.net A high selectivity of over 90% for dibenzylamine with virtually complete benzaldehyde conversion can be achieved using Pd/C catalysts. google.comgoogle.com In some processes, co-catalysts like methanesulfonic acid can be added to further enhance selectivity. google.com

Ruthenium (Ru): Ruthenium catalysts have also been explored and show high catalytic activity in the reductive amination of benzaldehyde. researchgate.net While sometimes less selective than palladium, ruthenium can be highly effective depending on the support and reaction conditions. researchgate.net Some studies have shown that Ru-based catalysts can facilitate the direct synthesis of amides from alcohols and secondary amines like dibenzylamine, highlighting their versatility in amine chemistry. nih.govacs.org

Table 1: Comparison of Noble Metal Catalysts in Dibenzylamine Synthesis

| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Yield/Selectivity | Source |

|---|---|---|---|---|---|

| 5% Pd/C | Benzaldehyde, Ammonia, Methanol | 10-100 | 1.0-5.0 | ~85% Yield | google.com |

| Pd/C | Benzaldehyde, Ammonia | 80-120 | 4.0 | >90% Selectivity | researchgate.netgoogle.com |

| Pd/TiO₂ | Benzaldehyde, Ammonia | 60 | 2.0 | 97.2% Yield | google.com |

| Ru/C | Benzaldehyde, Ammonia | Not Specified | 4.0 | High Activity | researchgate.net |

Metal Oxide Catalysts (e.g., Copper Oxide)

Non-noble metal oxide catalysts, such as those based on copper, offer a more cost-effective alternative to palladium and ruthenium. rsc.org Copper oxide (CuO), often in combination with other oxides like alumina (B75360) (Al₂O₃), can effectively catalyze the oxidation of primary and secondary amines. researchgate.net For instance, a CuO-Al₂O₃ system has been used to catalyze the one-pot oxidation and self-coupling of benzylamines to produce N-benzylbenzaldimines, which are direct precursors that can be hydrogenated to dibenzylamine. researchgate.net While potentially requiring more forcing conditions than noble metals, copper-based catalysts are attractive for large-scale industrial processes. univ-lille.fr

Influence of Catalyst Support and Surface Acidity

Catalyst Support: Common supports include activated carbon, alumina (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). google.comscispace.com The choice of support can dramatically alter selectivity. For example, in the hydrogenation of benzonitrile, a related reaction, Pd/C predominantly yields toluene, whereas Pd/Al₂O₃ favors the formation of benzylamine. scispace.com This difference is attributed to variations in the electronic character of the palladium and the surface acidity of the support. scispace.com Higher surface area supports can also accommodate more hydrogen spillover, which can impact reaction rates. scispace.com

Homogeneous Catalytic Systems

Homogeneous catalysts, which are soluble in the reaction medium, offer advantages such as high activity and selectivity under mild conditions. nih.gov Ruthenium complexes, such as RuCl₂(PPh₃)₃, have been identified as highly efficient and selective homogeneous precatalysts for reductive amination. nih.gov These systems can be used for the synthesis of a wide range of primary amines from aldehydes and ammonia. nih.gov While not always the primary choice for dibenzylamine synthesis due to challenges in separating the catalyst from the product, homogeneous systems are of significant academic and research interest. nih.govnsf.gov For instance, certain ruthenium-pincer complexes are effective in coupling amines with alcohols. arabjchem.org

Reaction Condition Optimization for Yield and Selectivity Control

Optimizing reaction conditions such as solvent, temperature, pressure, and reactant ratios is crucial for maximizing the yield and selectivity towards dibenzylamine.

Solvent Effects and Phase Transfer Catalysis

Solvent Effects: The choice of solvent can significantly impact reaction kinetics and product distribution. biotage.com In the synthesis of dibenzylamine, inert organic solvents are often used to dissolve ammonia and create a homogeneous liquid phase. google.com In some patented processes, the reaction is carried out with only a small amount of solvent or dispersion medium (e.g., water), which leads to the formation of a two-phase system by the end of the reaction, simplifying catalyst separation. google.com The use of alcohols like methanol is also common. google.com The solvent can influence reagent solubility, stabilize intermediates, and affect the catalyst's behavior. biotage.commdpi.com

Phase Transfer Catalysis (PTC): Phase transfer catalysis is a powerful technique for facilitating reactions between reagents in immiscible phases. acsgcipr.orgfzgxjckxxb.com In the context of amine synthesis, PTC is particularly useful for N-alkylation reactions. fzgxjckxxb.comrsc.org A phase transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, can be used. google.com This catalyst transfers a reactant (e.g., an anion) from an aqueous or solid phase to the organic phase where the reaction occurs. acsgcipr.org This approach can enable the use of simpler and more environmentally friendly bases and a wider range of solvents. acsgcipr.org While more commonly applied to N-alkylation with alkyl halides, the principles of PTC can be adapted to enhance related syntheses by improving interfacial reaction rates. google.comnih.gov

Temperature and Pressure Parameters

In the catalytic synthesis of dibenzylamine, temperature and pressure are critical parameters that significantly influence reaction rates, catalyst activity, product yield, and selectivity. The optimization of these parameters is essential for directing the reaction pathway towards the desired product while minimizing the formation of byproducts. Research findings have demonstrated that the interplay between temperature and pressure must be carefully controlled across various synthetic routes, including reductive amination of benzaldehyde and the N-alkylation of benzylamine.

Higher temperatures generally increase reaction rates but can also lead to undesirable side reactions or catalyst degradation. libretexts.org Similarly, pressure, particularly hydrogen pressure in reductive amination processes, is a key factor in hydrogenation steps and can affect the product distribution. nih.gov

Detailed research has identified optimal temperature and pressure ranges for specific catalytic systems. For instance, in the synthesis of dibenzylamine from benzaldehyde and ammonium hydroxide using a catalyst, the reaction is typically conducted at temperatures between 60°C and 120°C and a hydrogen pressure of 0.5 to 2.0 MPa. google.com These conditions are chosen to facilitate the reductive amination process efficiently.

In another synthetic approach, the reaction of benzylamine with benzyl alcohol in the presence of a phosphoric acid catalyst has been studied under pressure. researchgate.net The findings indicate that while pressure is necessary, excessively high pressure does not offer any additional benefit to the reaction's success. researchgate.net The optimal conditions for this specific conversion were determined to be a temperature of 473 K (200°C) and a pressure of 3.10 × 10⁶ Nm⁻² (approximately 3.1 MPa). researchgate.net Under these precise conditions, a high conversion of benzylamine to dibenzylamine was achieved. researchgate.net

The influence of these parameters is also evident when dibenzylamine is a potential byproduct in the synthesis of benzylamine. In the ruthenium-catalyzed reductive amination of benzaldehyde, kinetic studies have shown that temperature and hydrogen pressure are crucial for maximizing the yield of the primary amine (benzylamine) and suppressing the formation of the secondary amine (dibenzylamine). nih.gov Optimal conditions were identified as 130°C and 40 bar H₂ pressure to achieve high selectivity for benzylamine. nih.gov Similarly, during the industrial-scale production of benzylamine via the hydrogenation of benzaldehyde over a Raney nickel catalyst, conditions of 100°C and 15 MPa are used, where dibenzylamine is noted as a minor byproduct. chemicalbook.com

The synthesis of dibenzylamine from benzonitrile hydrogenation also requires careful control of temperature and pressure. One process describes using a temperature range of 50°C to 175°C and a pressure below approximately 7.9 atm (115 p.s.i.a.). google.com

The following tables summarize the temperature and pressure parameters from various research findings for reactions involving the synthesis of dibenzylamine.

Table 1: Temperature and Pressure Conditions for Dibenzylamine Synthesis from Benzaldehyde

| Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Ammonium Hydroxide | Not specified | 60 - 120 | 0.5 - 2.0 (H₂) | Defined process parameters for direct synthesis. | google.com |

| Benzaldehyde, Ammonia | RuCl₂(PPh₃)₃ | 130 | 4.0 (H₂) | Optimal conditions to suppress dibenzylamine formation in favor of benzylamine. | nih.gov |

| Benzaldehyde, Ammonia | Raney Nickel | 100 | 15 (H₂) | Industrial process conditions where dibenzylamine is a minor byproduct. | chemicalbook.com |

Table 2: Temperature and Pressure Conditions for Other Dibenzylamine Synthetic Routes

| Reactants | Catalyst | Temperature (°C) | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzylamine, Benzyl alcohol | Phosphoric Acid | 200 | ~3.1 MPa | Optimal conditions identified; very high pressure found to be not beneficial. Conversion of benzylamine to dibenzylamine was 88.50%. | researchgate.net |

| Benzonitrile, Hydrogen | Raney Nickel / Platinum / Zirconium promoted Nickel | 50 - 175 | < ~0.8 MPa (< 115 p.s.i.a.) | Process parameters for hydrogenation of benzonitrile to produce dibenzylamine. | google.com |

| (E)-N-benzyl-1-phenylmethanimine | Ru((R,R)-cyP₂N₂)HCl | 20 (Room Temp) | ~0.1 - 0.3 MPa (1-3 atm H₂) | Effective hydrogenation of the imine precursor to dibenzylamine under mild conditions. | chemicalbook.com |

Computational Chemistry and Theoretical Modeling of Dibenzylamine Hydrobromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for Dibenzylamine (B1670424) hydrobromide can elucidate its fundamental electronic properties, predict its spectroscopic signatures, and map out potential reaction pathways. By using functionals like B3LYP or M06 with appropriate basis sets such as 6-31G(d,p), the molecular geometry can be optimized to find the ground state structure. globalresearchonline.netresearchgate.netacs.org

DFT calculations are employed to determine the electronic properties of Dibenzylamine hydrobromide, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule. globalresearchonline.netresearchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the electronegative bromide ion and the nitrogen atom would be expected to be regions of negative potential, while the hydrogen atoms, particularly the one attached to the nitrogen, would show positive potential. nih.gov This information is crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 8.5 D |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | Reciprocal of chemical hardness | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.79 eV |

Note: These are illustrative values typical for such a molecule and would be precisely determined by specific DFT calculations.

Theoretical vibrational spectra can be predicted using DFT by calculating the frequencies of the normal modes of vibration at the optimized geometry. researchgate.net These calculated frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, such as those measured by UV-Vis spectroscopy. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov The results provide insights into the electronic structure and can help interpret experimental spectroscopic data. nih.gov For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the benzyl (B1604629) rings.

For reactions involving this compound, such as N-alkylation or debenzylation, DFT calculations can compare different possible pathways. researchgate.net The pathway with the lowest activation energy is typically the most favorable. researchgate.net This analysis provides a detailed, molecular-level understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone. acs.org Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the desired reactants and products. acs.org

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into dynamic processes and properties in different environments, such as in solution. chemrxiv.org For this compound, MD simulations can model its behavior in various solvents, revealing information about solvation, ion pairing, and conformational changes.

In an aqueous solution, MD simulations can track the interactions between the dibenzylaminium cation, the bromide anion, and the surrounding water molecules. researchgate.net These simulations can determine the structure of the solvation shells around the ions and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This provides a detailed picture of how the compound is solvated and how the ions interact with each other and the solvent, which is crucial for understanding its solubility and reactivity in the solution phase. chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. longdom.org QSAR is a vital tool in drug discovery for designing new molecules with enhanced potency and for predicting the activity of untested compounds. longdom.orgnih.gov

For the synthetic design of this compound derivatives, a QSAR study would begin by creating a dataset of related compounds with known biological activities. Then, various molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). youtube.com Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that relates the descriptors to the observed activity. nih.gov This model can then be used to predict the activity of new, hypothetical derivatives, guiding synthetic efforts toward more promising candidates. longdom.org

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and shape of the molecular graph. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Represents key properties related to absorption, distribution, metabolism, and excretion (ADME). |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electronic properties and charge distribution of the molecule. |

Retrosynthetic Analysis and Reaction Prediction Algorithms

Computer-aided retrosynthetic analysis uses algorithms to plan the synthesis of a target molecule by working backward from the final product to simple, commercially available starting materials. chemrxiv.orgelsevier.com This approach deconstructs the target molecule into simpler precursors, known as synthons, through a series of logical disconnections that correspond to known chemical reactions. arxiv.org

For this compound or its designed derivatives, these algorithms can propose multiple potential synthetic routes. openreview.net Modern approaches often leverage artificial intelligence and machine learning, trained on vast databases of known chemical reactions, to identify the most plausible and efficient synthetic pathways. chemrxiv.orgarxiv.org These tools can rank the proposed routes based on factors like reaction feasibility, yield, and the cost of starting materials. elsevier.comarxiv.org This significantly accelerates the process of designing and optimizing synthetic strategies in the laboratory. arxiv.org

Advanced Applications of Dibenzylamine Hydrobromide in Chemical Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Dibenzylamine (B1670424) is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com Its role is particularly prominent in the construction of molecules that require a secondary amine for building complex architectures. For instance, it has been historically significant in the synthesis of certain penicillins and the antibiotic Linezolid. google.comgoogle.com More recently, its utility has been demonstrated in novel synthetic strategies for complex molecules, such as the development of (L)-Monomethyl Tyrosine, a derivative of interest in pharmaceutical research. sigmaaldrich.comsigmaaldrich.com

Construction of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals due to their ability to interact with biological targets. Dibenzylamine serves as a valuable precursor in the synthesis of these complex structures. Research has shown its application in facilitating green chemistry approaches to forming triazoles, a class of heterocycles known for their potential as anticancer drugs. sigmaaldrich.comsigmaaldrich.com Additionally, dibenzylamine derivatives can be converted into quinazolinones, another important heterocyclic core found in many biologically active compounds. organic-chemistry.org

A notable application involves the visible-light-driven photoredox-catalyzed oxidative C-N cleavage of N,N-dibenzylanilines. This method allows for the synthesis of 2° amides and can be adapted for the conversion of 2-(dibenzylamino)benzamide to quinazolinones, showcasing a modern synthetic approach to this important heterocyclic system. organic-chemistry.org

Role in Regioselective and Stereoselective Transformations

The steric bulk of the two benzyl (B1604629) groups in dibenzylamine can be exploited to direct the outcome of chemical reactions, making it a useful tool in both regioselective and stereoselective synthesis.

In regioselective chemistry, dibenzylamine has been utilized in a novel synthetic strategy for (L)-Monomethyl Tyrosine. This synthesis involves a bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)-H activation, where the dibenzylamino group plays a crucial role in directing the palladium catalyst to a specific position on the aromatic ring. sigmaaldrich.comsigmaaldrich.com

In the realm of stereoselective synthesis, N,N-dibenzylamino aldehydes are important intermediates. acs.org The dibenzylamino group can influence the stereochemical course of reactions at adjacent chiral centers. For example, in aldol (B89426) reactions involving chiral N,N-dibenzylamino aldehydes, the bulky dibenzyl group can create a specific steric environment that favors the formation of one diastereomer over another. This control is critical in the synthesis of complex molecules with multiple stereocenters, such as natural products and chiral drugs. acs.org

Reagent in Fine Chemical Production

Beyond its role as an intermediate, dibenzylamine also functions as a reagent in the production of various fine chemicals. It is used as a chemical intermediate for the synthesis of dyes and other polymers. atamanchemicals.com Furthermore, it has applications in analytical chemistry as a reagent for the detection of certain metal ions, including cobalt and iron, as well as cyanate. google.comatamanchemicals.com Its ability to form complexes with these species allows for their quantification and identification.

Synthetic Utility as a Protecting Group or Masked Amine Equivalent

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org The N-dibenzyl group is an effective protecting group for primary amines. nih.gov

The two benzyl groups are typically stable to a wide range of reaction conditions but can be readily removed when desired, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). nih.gov

A key advantage of using the dibenzyl group is its influence on the reactivity and stereoselectivity of subsequent reactions. For example, in the stereoselective preparation of β-lactam-containing pseudopeptides, the dibenzyl protective group was found to be essential for the desired reaction outcome. Its implementation in a Mitsunobu reaction led to the desired cyclized products in high yields and with high stereoselectivity, demonstrating its utility in complex peptide synthesis. nih.gov

Table 2: Research Findings on Dibenzylamine Applications

| Application Area | Specific Use | Key Finding |

| API Synthesis | Synthesis of (L)-Monomethyl Tyrosine | Enabled a regioselective Pd-catalyzed C(sp2)-H activation. sigmaaldrich.comsigmaaldrich.com |

| Heterocycle Construction | Synthesis of β-lactams | The N-dibenzyl protecting group was crucial for high yield and stereoselectivity in the Mitsunobu cyclization. nih.gov |

| Polymer Additives | Vulcanization Accelerators | Precursor to non-carcinogenic accelerators like TBZTD and ZBEC. google.comatamanchemicals.com |

| Protecting Group Chemistry | Masked Amine Equivalent | The dibenzyl group can be removed under specific conditions (hydrogenolysis) to unmask the primary amine. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dibenzylamine hydrobromide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves the reaction of dibenzylamine with hydrobromic acid under controlled stoichiometric conditions. Solvent selection (e.g., ethanol or aqueous HBr) and temperature (25–60°C) are critical for optimizing yield. Purification via recrystallization from ethanol/water mixtures is common .

- Data Consideration : Monitor pH during neutralization to avoid over-acidification, which may lead to byproducts. Yield improvements (e.g., >85%) are achievable with slow acid addition and inert atmospheres to prevent oxidation .

Q. How do the physical properties of this compound (e.g., solubility, melting point) impact experimental design in organic synthesis?

- Key Properties : Melting point (-26°C for the free base; higher for salts), solubility in polar solvents (e.g., water, ethanol), and stability under ambient conditions .

- Experimental Design : Low solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMF) for reactions requiring homogeneous mixtures. Thermal stability (up to 143°C flash point) allows for reflux conditions in air-sensitive syntheses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures : Use PPE (gloves, goggles), fume hoods for weighing, and avoid skin contact due to acute toxicity (oral LD₅₀: 632 mg/kg in rats) and skin corrosion risks. Store separately from acids/oxidizers to prevent hazardous reactions .

- Emergency Procedures : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Eye exposure requires immediate flushing with water for 15+ minutes .

Advanced Research Questions

Q. What mechanistic insights explain this compound's role in Pd-catalyzed C–H activation for pharmaceutical intermediates?

- Methodology : The compound acts as a directing group in regioselective C(sp²)–H bond functionalization. Use spectroscopic techniques (e.g., NMR, X-ray crystallography) to confirm intermediates. Kinetic studies reveal turnover frequencies (TOF) dependent on Pd ligand choice (e.g., bidentate ligands enhance selectivity) .

- Data Contradictions : Discrepancies in regioselectivity between studies may arise from solvent polarity or counterion effects (e.g., bromide vs. acetate). Comparative DFT calculations can validate proposed transition states .

Q. How can this compound's environmental persistence in shale gas wastewater be quantified, and what remediation strategies are effective?

- Analytical Methods : Employ LC-MS/MS with isotope dilution for trace detection (detection limit: ~0.1 ppb). Field studies in the Upper Yangtze River identified concentration gradients (5–200 µg/L) correlated with proximity to discharge points .

- Remediation : Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade >90% of the compound within 2 hours. Monitor bromide release to avoid secondary contamination .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

- Data Validation : Compare in vitro (e.g., Ames test) and in vivo (rodent models) studies. Conflicting LD₅₀ values may stem from differences in administration routes (oral vs. dermal) or animal strains. Meta-analyses of ECOTOX database entries can identify consensus thresholds .

- Mitigation : Standardize testing protocols (OECD guidelines) and validate results across independent labs to reduce variability .

Q. How does the crystal structure of this compound inform its interactions in supramolecular chemistry?

- Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between ammonium and bromide ions, with π-π stacking of benzyl groups. Lattice parameters (e.g., space group P2₁/c) correlate with thermal stability .

- Applications : Design co-crystals with carboxylic acids for tunable melting points, relevant to drug formulation. Pair with computational modeling (Mercury CSD) to predict packing motifs .

Q. What strategies optimize this compound's use in green chemistry for triazole-forming reactions targeting anticancer agents?

- Methodology : Replace traditional Cu(I) catalysts with enzyme-mediated click chemistry (e.g., horseradish peroxidase). Monitor reaction efficiency via HPLC (retention time: 8.2 min for triazole product) and assess E-factor reductions (<0.5 vs. conventional methods) .

- Challenges : Balance reaction scalability with bromide byproduct management. Integrate flow chemistry systems for continuous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.